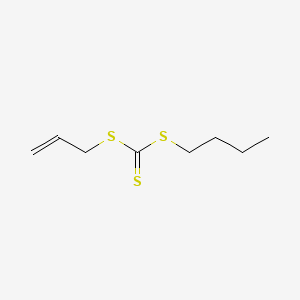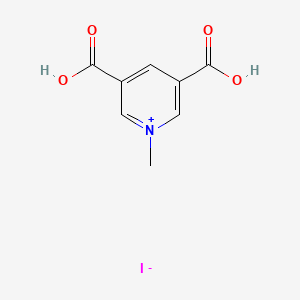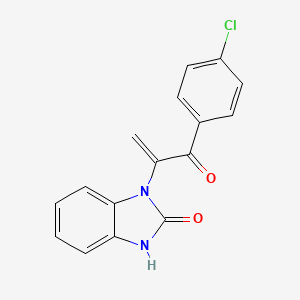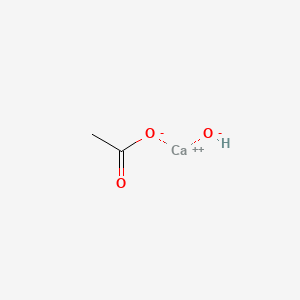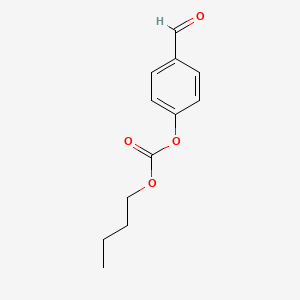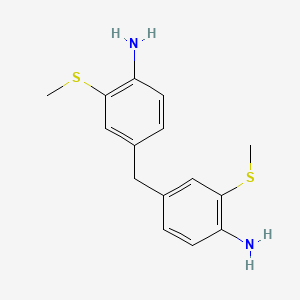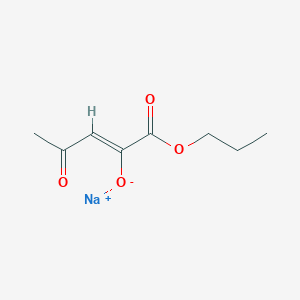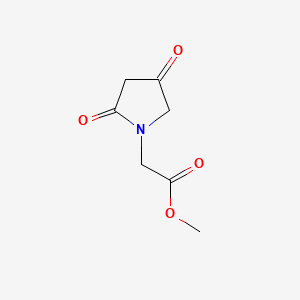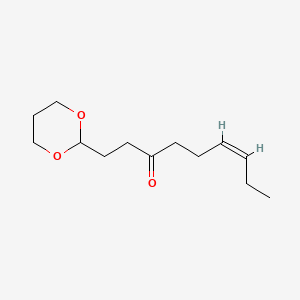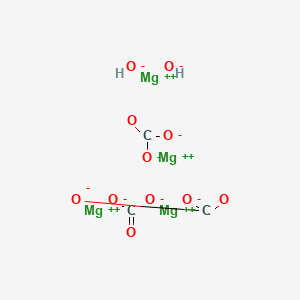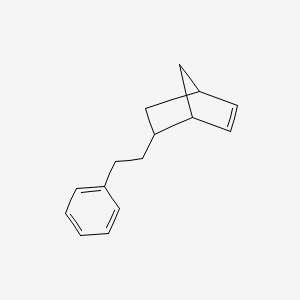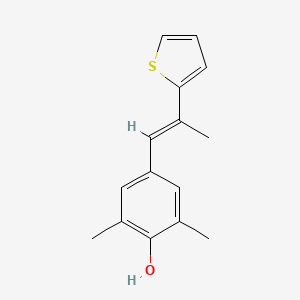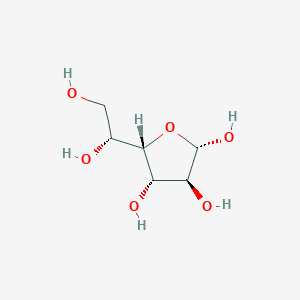
alpha-D-Idofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Idofuranose: is a type of furanose sugar, which is a five-membered ring structure containing an oxygen atom. It is a stereoisomer of D-idose, where the carbon bearing the anomeric hydroxy group has an alpha configuration at the anomeric center . This compound is less common compared to other furanose sugars but plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Idofuranose can be synthesized through several methods. One common approach involves the stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose, followed by regioselective protection and epimerization steps . Another method includes the preparation of 3-O-benzyl-1,2-O-isopropylidene-alpha-L-idofuranose, which involves protecting the hydroxyl groups and subsequent chemical modifications .
Industrial Production Methods: Industrial production of this compound is less common and typically involves similar synthetic routes as laboratory methods but on a larger scale. The use of advanced catalytic processes and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Idofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the furanose ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions to introduce various functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as esters, ethers, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
Alpha-D-Idofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycopolymers.
Biology: It plays a role in studying carbohydrate metabolism and enzyme interactions.
Medicine: this compound derivatives are explored for their potential antibacterial and antiviral properties.
Industry: It is used in the development of biodegradable polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism by which alpha-D-Idofuranose exerts its effects involves its interaction with various enzymes and molecular targets. For instance, it can act as a substrate for glycosidases, leading to the formation of glycosidic bonds. The specific pathways and molecular targets depend on the particular application and the derivative of this compound being studied .
Comparison with Similar Compounds
D-Idofuranose: The furanose form of D-idose, which is an enantiomer of alpha-D-Idofuranose.
Beta-D-Idofuranose: Another stereoisomer of D-idose with a beta configuration at the anomeric center.
Alpha-D-Ribofuranose: A similar furanose sugar commonly found in nucleotides and nucleic acids.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. Its distinct configuration at the anomeric center makes it suitable for specific synthetic and research applications that other furanose sugars may not fulfill.
Properties
CAS No. |
41847-67-0 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-URLGYRAOSA-N |
Isomeric SMILES |
C([C@H]([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


